CB2 Receptor Affinity Selectivity vs. Non-Selective SCRAs
FUB-144 demonstrates a pronounced, statistically significant selectivity for the CB2 receptor over CB1, a feature not shared by many high-potency SCRAs. While the prototypical agonist CP55,940 shows only a 7-fold preference, FUB-144 exhibits a 23-fold greater affinity for hCB2 receptors (p<0.0001) [1]. This bias is also reflected at the functional level: FUB-144's potency is 20-fold higher at hCB2 than hCB1 (p<0.01), compared to CP55,940's 7-fold difference [1]. This profile is distinct from FUB-AKB48, its close structural analog, which shows a 16-fold functional bias and different efficacy patterns [1].
| Evidence Dimension | hCB2 vs hCB1 receptor binding affinity fold-selectivity |
|---|---|
| Target Compound Data | 23-fold greater affinity for hCB2 over hCB1 (pKi-based) |
| Comparator Or Baseline | CP55,940 (7-fold); FUB-AKB48 (16-fold functional selectivity); general SCRAs typically show 1-7 fold difference |
| Quantified Difference | FUB-144's CB2 selectivity is 3.3 times greater than CP55,940 and surpasses FUB-AKB48's functional bias |
| Conditions | Competition binding against [3H]CP55,940 in HEK293 cell membranes expressing recombinant human CB1 or CB2 receptors |
Why This Matters
Enables researchers to probe CB2-mediated effects with reduced CB1 confounding, unlike most commercial SCRAs.
- [1] Marusich JA, Gamage TF, Zhang Y, Akinfiresoye LR, Wiley JL. In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists. Pharmacol Biochem Behav. 2022 Oct;220:173467. View Source
